(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic systems: a 4-ethylphenyl ring (Ring A) and a 3-methylthiophen-2-yl group (Ring B). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, often modulated by substituent effects on the aromatic rings . The ethyl group at the para position of Ring A and the methyl substitution at the 3-position of the thiophene ring (Ring B) confer distinct electronic and steric properties, differentiating this compound from other chalcones in the literature.
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-3-13-4-6-14(7-5-13)15(17)8-9-16-12(2)10-11-18-16/h4-11H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOTAYMSSHIEM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 250.34 g/mol. The structure features a chalcone backbone characterized by an enone functional group, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant effects against various cancer cell lines:
The compound's mechanism often involves the inhibition of critical signaling pathways such as STAT3 and NF-κB, which are pivotal in cancer cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this chalcone derivative exhibits anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
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In Vitro Study on Breast Cancer Cells
- Researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Findings : The study concluded that the compound could serve as a lead molecule for developing new breast cancer therapies.
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Inflammation Model in Mice
- A mouse model was used to evaluate the anti-inflammatory effects of the compound. Administration resulted in reduced levels of TNF-alpha and IL-6 in serum.
- Findings : This suggests potential therapeutic applications for inflammatory conditions such as arthritis.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may face challenges regarding metabolic stability. Toxicity assessments reveal that while the compound is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substitutions
*Close structural analog with ethoxy instead of ethyl on Ring A.
Key Observations:
Electron-Donating vs. Withdrawing Groups: The ethyl group on Ring A of the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., bromine, iodine) in compounds like 2j . The 3-methyl group on the thiophene ring (Ring B) introduces steric hindrance, which may impede interactions with biological targets compared to smaller substituents like fluorine .
This highlights the importance of polar substituents for target binding. Halogenated analogs (e.g., 2j with bromine/iodine) show moderate activity (IC₅₀ = 4.7–70.79 μM), suggesting that bulkier, electronegative substituents may reduce potency .
Thiophene vs. However, this may also alter solubility and crystal packing .
Crystallographic and Conformational Comparisons
Table 2: Dihedral Angles and Crystal Packing Features
- The dihedral angle between aromatic rings influences molecular planarity and intermolecular interactions. For example, fluorophenyl-containing chalcones exhibit angles ranging from 7.14° to 56.26°, affecting packing efficiency and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
